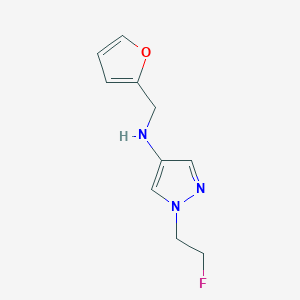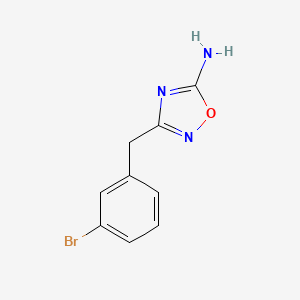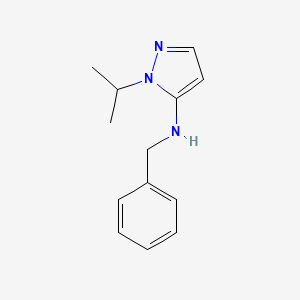![molecular formula C9H17N3O B11735708 (3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735708.png)
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C9H17N3O It features a pyrazole ring substituted with a methoxypropyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution Reactions: The pyrazole ring is then functionalized with a methoxypropyl group and a methyl group. This can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Final Assembly: The final compound is obtained by coupling the substituted pyrazole with an amine group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the methoxypropyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of (3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or changes in gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methoxypropyl)[(1-methyl-1H-1,2,4-triazol-4-yl)methyl]amine: Similar structure with a triazole ring instead of a pyrazole ring.
(3-Methoxypropyl)[(1-methyl-1H-imidazol-4-yl)methyl]amine: Similar structure with an imidazole ring instead of a pyrazole ring.
(3-Methoxypropyl)[(1-methyl-1H-benzimidazol-4-yl)methyl]amine: Similar structure with a benzimidazole ring instead of a pyrazole ring.
Uniqueness
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both a methoxypropyl group and a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-methoxy-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-12-8-9(7-11-12)6-10-4-3-5-13-2/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
NPXQEAAOFVXGIS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CNCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B11735628.png)
amine](/img/structure/B11735641.png)

![1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735653.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11735666.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11735672.png)

![hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735682.png)

![propyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735704.png)
![tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11735705.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735715.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11735717.png)
